1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE
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Overview
Description
1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE is a complex organic compound with the molecular formula C13H17NOS. This compound is notable for its unique structure, which includes a morpholine ring, an indole moiety, and a methanethione group. It is used in various scientific research applications due to its diverse chemical properties.
Preparation Methods
The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole derivative. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Attachment of the p-Tolyloxy-Ethyl Group: This step involves the reaction of the indole derivative with p-tolyloxy-ethyl halide under basic conditions.
Introduction of the Morpholine Ring: This is usually done through nucleophilic substitution reactions.
Formation of the Methanethione Group: This final step involves the reaction of the intermediate compound with a thiocarbonyl reagent.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring or the indole moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit enzymes involved in cell proliferation and survival, making it a potential anticancer agent.
Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
1-[2-(4-METHYLPHENOXY)ETHYL]-3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-sulfonamide have the morpholine ring but differ in their overall structure and applications.
Thio Compounds: Compounds like thiourea and thioacetamide contain sulfur but differ in their chemical properties and reactivity.
This compound stands out due to its unique combination of these functional groups, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H24N2O2S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)26-15-12-24-16-20(19-4-2-3-5-21(19)24)22(27)23-10-13-25-14-11-23/h2-9,16H,10-15H2,1H3 |
InChI Key |
YEZLJABZHZIKBW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4 |
Origin of Product |
United States |
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